![molecular formula C28H25N3O2S B2667466 N-(3,5-dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 866864-72-4](/img/structure/B2667466.png)
N-(3,5-dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C28H25N3O2S and its molecular weight is 467.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,5-dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula: C22H22N4OS. Its structure features a chromeno-pyrimidine core with a sulfanyl group, which is significant for its biological activity.
Molecular Structure Representation
Component | Description |
---|---|
Molecular Formula | C22H22N4OS |
Molecular Weight | 394.50 g/mol |
Functional Groups | Sulfanyl, Acetamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the Chromeno[2,3-d]pyrimidine Core : Cyclization of starting materials under acidic or basic conditions.
- Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions.
- Acetamide Formation : Final step involves acetamide derivatization to yield the target compound .
Anticancer Properties
This compound has shown promising anticancer activity against various tumor cell lines:
- MCF-7 (Breast Cancer) : Exhibited significant growth inhibition with an IC50 value indicating effective cytotoxicity.
- HePG2 (Liver Cancer) : Demonstrated potent antiproliferative effects, with mechanisms involving apoptosis induction and cell cycle arrest.
Table 1 summarizes the IC50 values against different cancer cell lines:
The biological activity is primarily attributed to:
- Inhibition of Kinase Activity : The compound inhibits key signaling pathways involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death was observed in treated cells.
- Cell Cycle Regulation : The compound induces G1 phase arrest, preventing further progression into the S phase .
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells : This study evaluated the cytotoxic effects and found that this compound significantly reduced cell viability compared to control treatments .
- In Vivo Models : In animal models, administration of this compound resulted in reduced tumor growth rates and improved survival outcomes compared to untreated groups .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent, particularly in cancer treatment. Its structural components suggest that it may interact with biological targets involved in tumor growth and proliferation.
Anticancer Activity
Research has indicated that derivatives of chromeno[2,3-d]pyrimidine, the core structure of this compound, possess significant cytotoxic effects against various cancer cell lines. For instance:
- Inhibition of Cell Proliferation : Studies have shown that compounds similar to N-(3,5-dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can inhibit the growth of human breast carcinoma (MCF-7) cells more effectively than standard chemotherapeutics like doxorubicin. The structure-activity relationship suggests that modifications in the chromeno[2,3-d]pyrimidine moiety enhance biological activity .
Synthetic Routes and Reaction Conditions
Understanding the synthesis of this compound is crucial for its application in research and development. The synthesis typically involves multi-step organic reactions:
- Formation of the Chromeno[2,3-d]pyrimidine Core : This is achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Thioacetamide Group : A nucleophilic substitution reaction introduces the sulfanyl group.
- Final Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or similar reagents .
Computational Studies
Recent computational modeling has been employed to predict the biological activity and optimize the structure of this compound. These studies aim to enhance its efficacy and reduce potential side effects by simulating interactions with target proteins involved in cancer pathways .
Case Study 1: Anticancer Efficacy
In a study assessing various chromeno[2,3-d]pyrimidine derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The compound's mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression .
Case Study 2: Structure-Activity Relationship Analysis
A systematic investigation into the structure-activity relationships of related compounds revealed that modifications at specific positions on the chromeno[2,3-d]pyrimidine scaffold could lead to enhanced anticancer properties. This analysis provides a foundation for further drug development efforts focusing on this class of compounds .
Data Table: Summary of Key Research Findings
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-17-8-10-20(11-9-17)26-30-27-23(15-21-6-4-5-7-24(21)33-27)28(31-26)34-16-25(32)29-22-13-18(2)12-19(3)14-22/h4-14H,15-16H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDYSXSLYSHIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC(=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.